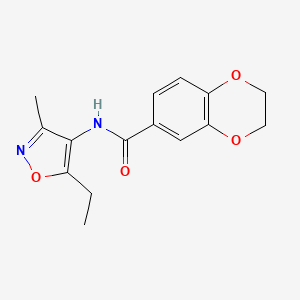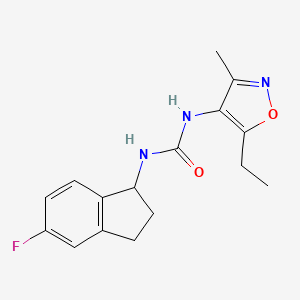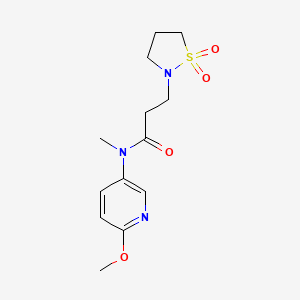![molecular formula C18H21N3O2 B7053588 6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one](/img/structure/B7053588.png)
6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyridazin-3-one with 3-(piperidine-1-carbonyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness
6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one is unique due to its specific combination of the pyridazinone core and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-8-9-17(22)21(19-14)13-15-6-5-7-16(12-15)18(23)20-10-3-2-4-11-20/h5-9,12H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTAVIDJJCPKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC(=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7053516.png)

![(2-Chloro-5-hydroxyphenyl)-[2-(furan-2-yl)piperidin-1-yl]methanone](/img/structure/B7053533.png)
![4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7053544.png)

![1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B7053549.png)
![1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7053554.png)
![(2,4-Difluorophenyl)-[4-(1-methylimidazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7053556.png)
![(6-Propan-2-yloxypyridin-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B7053571.png)
![N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7053575.png)
![4,4-difluoro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7053596.png)
![1-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(oxan-4-yl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7053607.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]propan-1-one](/img/structure/B7053613.png)

